N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Description
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O4S/c1-24-12-19-11(20-13(21-12)25-2)7-18-26(22,23)8-9-3-5-10(6-4-9)14(15,16)17/h3-6,18H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPMGRZPBTYMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mannich Reaction
- Conditions : N-[4-(Trifluoromethyl)phenyl]methanesulfonamide is treated with formaldehyde (1.2 eq) and ammonium chloride in ethanol at 60°C for 6 h.
- Mechanism : The sulfonamide nitrogen attacks the electrophilic iminium intermediate, forming N-(aminomethyl)-N-[4-(trifluoromethyl)phenyl]methanesulfonamide.
- Yield : 65–70%, with purification via acid-base extraction.
Alkylation with Chloroacetonitrile
- Procedure : The sulfonamide is reacted with chloroacetonitrile (1.5 eq) in DMF using K₂CO₃ as a base at 80°C for 8 h.
- Reduction : The nitrile intermediate is reduced to the amine using LiAlH₄ in THF (0°C, 2 h), yielding the aminomethyl derivative.
- Yield : 60–68%, with HPLC purity >95%.
Coupling of Triazine and Sulfonamide Moieties
The final step involves nucleophilic substitution between 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-(aminomethyl)-N-[4-(trifluoromethyl)phenyl]methanesulfonamide:
Reaction Conditions
Mechanistic Pathway
The aminomethyl group displaces the chlorine atom on the triazine via an SNAr mechanism , facilitated by the electron-withdrawing methoxy groups. The reaction progress is monitored by TLC (ethyl acetate/hexane, 1:1), with product Rf ≈ 0.4.
Purification
The crude product is purified via:
- Liquid-liquid extraction : Dichloromethane/water to remove inorganic salts.
- Column chromatography : Silica gel with gradient elution (hexane to ethyl acetate).
- Recrystallization : Methanol/water (7:3) yields the final compound as a white solid (75–82% yield).
Analytical Characterization
Industrial-Scale Production
For kilogram-scale synthesis, the following optimizations are critical:
- Continuous flow chemistry : Reduces reaction time (3–4 h vs. 12 h batch) and improves yield (85–88%).
- Catalytic systems : Pd/C (5 wt%) for nitrile reduction enhances turnover number (TON > 500).
- Solvent recovery : Heptane and DMF are recycled via distillation, reducing costs by 30%.
Challenges and Mitigation Strategies
Low Nucleophilicity of Sulfonamide Nitrogen
Triazine Hydrolysis
Byproduct Formation
- Control : Maintain stoichiometric excess of aminomethyl sulfonamide (1.2 eq) to suppress diarylation.
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine or other reduced forms.
Substitution: The methoxy groups and the trifluoromethylphenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be employed in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide exerts its effects involves interactions with specific molecular targets. The triazine ring and sulfonamide group can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, modulating their activity. Additionally, the trifluoromethylphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Key Findings :
- The target compound excels in sterically demanding syntheses due to its trifluoromethyl group, which reduces aggregation and improves solubility.
- The 4-methylmorpholinium toluenesulfonate outperforms others in versatility, attributed to the balanced basicity of the morpholinium counterion and the toluenesulfonate’s stability .
- Counterion choice (e.g., morpholinium vs. benzyltriethylammonium) directly impacts reaction kinetics and byproduct formation.
Structural Analogs in Agrochemical Chemistry
While the target compound is designed for peptide synthesis, structurally related triazine-sulfonamide derivatives are widely used as herbicides. Notable examples include:
Key Findings :
- Triazine substituents dictate biological activity: Methoxy or ethoxy groups enhance herbicidal selectivity, while trifluoroethoxy (as in triflusulfuron-methyl) increases environmental persistence .
- Sulfonamide linkages are critical in both peptide reagents and herbicides but serve divergent roles: activating carboxyl groups (peptide synthesis) vs. enzyme inhibition (herbicides).
- The trifluoromethyl group in the target compound enhances organic-phase solubility, whereas in herbicides, it often improves membrane permeability and target binding.
Q & A
Q. What are the standard synthetic methodologies for this compound, and how can reaction parameters be optimized?
The synthesis typically involves coupling a functionalized triazine core (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine) with a sulfonamide precursor. Key steps include:
- Triazine activation : Use of sodium bicarbonate and toluene sulfonate salts to generate reactive intermediates (e.g., 4-methylmorpholinium toluene-4-sulfonate) .
- Solvent selection : Polar aprotic solvents like DMF or THF enhance nucleophilic substitution efficiency .
- Temperature control : Reactions often proceed at reflux (80–100°C) to ensure completion, monitored via TLC or HPLC .
- Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity (>95%) .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
- NMR spectroscopy :
- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm), trifluoromethyl (δ 120–125 ppm, ¹⁹F), and sulfonamide (δ 3.3–3.5 ppm) groups .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the triazine and aryl regions .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z ~480) .
- X-ray crystallography : Resolves bond angles and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and triazine) .
Advanced Research Questions
Q. How can computational chemistry (DFT, MD) predict this compound’s reactivity or binding interactions?
- Electronic properties : DFT calculations (B3LYP/6-31G* basis set) model frontier molecular orbitals to identify electrophilic/nucleophilic sites. For example, the triazine ring’s electron-deficient nature facilitates interactions with nucleophilic residues in enzymes .
- Molecular docking : Docking into target proteins (e.g., dihydrofolate reductase) predicts binding affinities. MD simulations (AMBER force field) assess stability of ligand-receptor complexes over 100-ns trajectories .
- Solvent effects : PCM models evaluate solvent polarity’s impact on solubility and reaction pathways .
Q. What strategies address contradictions in reported biological activity data?
- Standardized assays : Replicate enzyme inhibition studies (e.g., IC₅₀ measurements) under uniform conditions (pH 7.4, 37°C) .
- Orthogonal validation : Cross-validate results using SPR (binding kinetics) and fluorescence polarization (competitive binding) .
- QSAR analysis : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with activity trends to identify pharmacophores .
Methodological Challenges and Solutions
Q. How to troubleshoot low yields during the final coupling step?
- Catalyst screening : Test bases like triethylamine or DBU to enhance nucleophilicity of the sulfonamide .
- Protection/deprotection : Temporarily protect reactive groups (e.g., trifluoromethylphenyl) with Boc to prevent side reactions .
- In situ monitoring : Use FTIR to track disappearance of starting material carbonyl peaks (~1700 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
